2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline
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Overview
Description
2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline is an organic compound with the molecular formula C14H13BrN2O3 It is a derivative of aniline, featuring bromine, methoxybenzyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-bromoaniline to introduce the nitro group at the 6-position.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
Reduction: 2-Amino-4-(4-methoxybenzyl)-6-nitroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxybenzaldehyde: Shares the bromine and methoxy groups but lacks the nitro group.
2-Bromo-4-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aniline group.
2-Bromo-4-nitroaniline: Lacks the methoxybenzyl group.
Uniqueness
2-Bromo-4-(4-methoxybenzyl)-6-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-bromo-4-[(4-methoxyphenyl)methyl]-6-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-11-4-2-9(3-5-11)6-10-7-12(15)14(16)13(8-10)17(18)19/h2-5,7-8H,6,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZORVWPTRBWLPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=C(C(=C2)Br)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716658 |
Source
|
Record name | 2-Bromo-4-[(4-methoxyphenyl)methyl]-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-29-5 |
Source
|
Record name | 2-Bromo-4-[(4-methoxyphenyl)methyl]-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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